1-(4-Aminophenyl)cyclobutanecarbonitrile
Overview
Description
1-(4-Aminophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H12N2. It is characterized by a cyclobutane ring attached to a phenyl group with an amino substituent at the para position and a nitrile group at the cyclobutane carbon. This compound is a useful research chemical and has applications in various scientific fields .
Preparation Methods
The synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile can be achieved through several methods:
Chemical Reactions Analysis
1-(4-Aminophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. .
Scientific Research Applications
1-(4-Aminophenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Aminophenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-aminophenyl)cyclopentanecarbonitrile and 1-(4-aminophenyl)cyclohexanecarbonitrile share structural similarities but differ in the ring size and properties.
Uniqueness: The cyclobutane ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
1-(4-aminophenyl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJERLCYVJZPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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